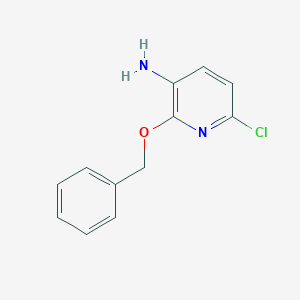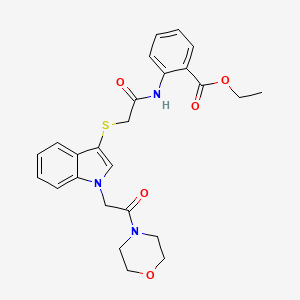![molecular formula C16H20N2O2 B2658079 (1R,5S)-N-(4-ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797161-00-2](/img/structure/B2658079.png)
(1R,5S)-N-(4-ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S)-N-(4-ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide, also known as ABT-594, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a novel analgesic. ABT-594 is a potent agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in pain perception and modulation.
Aplicaciones Científicas De Investigación
Potential Treatment for Cognitive Deficits in Schizophrenia
Research has identified compounds structurally related to (1R,5S)-N-(4-ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide as potential treatments for cognitive deficits in schizophrenia. Specifically, N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (14, PHA-543,613) has been noted for its potent and selective agonist activity on the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR). This compound shows rapid brain penetration and high oral bioavailability in rats, demonstrating efficacy in auditory sensory gating and cognitive performance models, particularly novel object recognition (Wishka et al., 2006).
Non-Narcotic Analgesic Applications
A series of 1-aryl-3-azabicyclo[3.1.0]hexanes, which are structurally analogous to (1R,5S)-N-(4-ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide, have shown significant non-narcotic analgesic properties. Bicifadine, a member of this series with the (1R,5S) absolute configuration, demonstrated potent analgesic activity in mouse writhing and rat paw-pain assays. Its unique non-narcotic profile differentiates it from other azabicycloalkane and 3-phenylpyrrolidine analgesics (Epstein et al., 1981).
Serotonin 5-HT4 Receptor Agonist for Gastrointestinal Motility
Compounds with a structure similar to (1R,5S)-N-(4-ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide have been synthesized as serotonin 5-HT4 receptor agonists. One such compound, TS-951, showed potent agonistic activity and high affinity for the serotonin 5-HT4 receptor. Importantly, it enhanced gastrointestinal motility in dogs without the unfavorable effects commonly associated with non-selective serotonin 5-HT4 receptor agonists. This indicates potential utility in treating gastrointestinal dysfunction (Suzuki et al., 2001).
Conformation-Activity Relationships in Biologically Active Peptides
Enantiopure pyrrolizidinone amino acids, similar in structure to (1R,5S)-N-(4-ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide, have been synthesized for use in exploring conformation-activity relationships of various biologically active peptides. These compounds can serve as conformationally rigid dipeptide surrogates, offering insights into the structural aspects of peptide activity (Dietrich & Lubell, 2003).
Development of Cephalosporin Derivatives for ADEPT Approaches
A new cephalosporin derivative, closely related to the compound , has been synthesized for potential use in Antibody-Directed Enzyme Prodrug Therapy (ADEPT). This compound, among others, can serve as a carrier for a wide range of drugs containing an amino group. Such developments in cephalosporin chemistry expand the possibilities for targeted drug delivery in cancer therapy (Blau et al., 2008).
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-20-15-10-6-12(7-11-15)17-16(19)18-13-4-3-5-14(18)9-8-13/h3-4,6-7,10-11,13-14H,2,5,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGRGUCVGXCJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2C3CCC2C=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

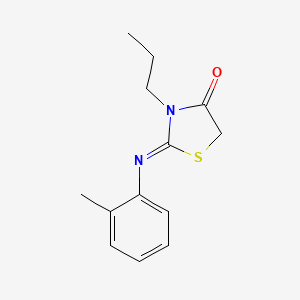

![N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2658000.png)

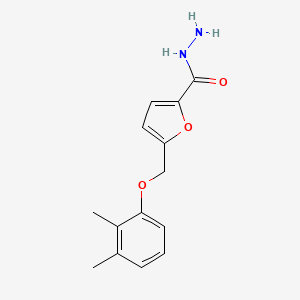

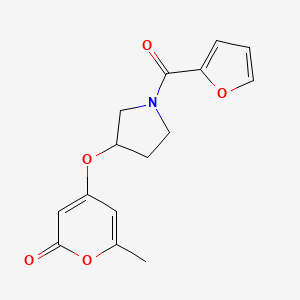
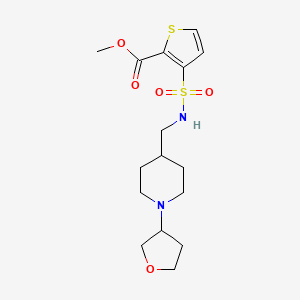
![4-bromo-1'-isopropyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B2658010.png)
![5-((3-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2658013.png)
![1,3,5-trimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-4-carboxamide](/img/structure/B2658015.png)
